2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, also known as Octylphenol Ethoxylate (OPE), has been used in scientific research to investigate its potential toxicological effects on various organisms, including:
OPE has been used in research to understand its environmental fate and behavior. This includes studies on:
OPE has also been used in the development and validation of analytical methods for its detection and quantification in environmental samples. This is important for monitoring the presence of OPE in various environmental media and assessing potential exposure risks [Source: ].
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a nonionic surfactant with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by its yellow liquid form and has a melting point of approximately 0.05°C and a boiling point estimated at 586.77°C. It exhibits a density of 1.06 g/mL at 20°C and is slightly soluble in organic solvents such as chloroform and methanol, but has limited solubility in water .
Triton X-114 is widely recognized for its use in biochemical applications, particularly as a detergent in protein extraction and purification processes. Its structure includes a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties.
The chemical reactivity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol primarily involves its hydroxyl groups and ether linkages. It can undergo various reactions typical of alcohols and ethers, including:
These reactions are significant in modifying the compound for specific applications in research and industry.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies indicate that it exhibits weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health . Additionally, it is classified as moderately toxic when ingested and can act as an irritant to the eyes.
The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:
This method ensures high yields of the desired compound while maintaining its functional properties.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has diverse applications across various fields:
Research into the interactions of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with biological systems indicates that it can influence cellular signaling pathways due to its weak estrogenic activity. Its interactions with estrogen receptors have been documented in laboratory studies that explore its potential effects on reproductive health and development in various organisms .
Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol | 2315-67-5 | Lacks the additional ethylene glycol unit; exhibits similar surfactant properties but different solubility characteristics. |
4-(1-Ethyl-1-methylhexyl)phenol | 52427-13-1 | Known for higher toxicity levels compared to Triton X-114; used in industrial applications. |
4-(Nonylphenol) | 104-35-8 | Recognized for significant endocrine-disrupting effects; widely studied for environmental impact. |
The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its balanced surfactant properties combined with moderate toxicity levels and specific applications in biochemistry and environmental studies.
Corrosive;Irritant;Health Hazard;Environmental Hazard